REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][n:7][c:8]([CH2:14][CH3:15])[c:9]([CH2:11][CH:12]=[O:13])[cH:10]1)=[O:16].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:38][C:39]#[N:40].[ClH:17].[NH2:18][OH:19].[O:27]=[C:28]1[c:29]2[c:30]([cH:31][cH:32][cH:33][cH:34]2)[C:35](=[O:36])[O:37]1.[OH2:41]>>[CH3:1][O:2][C:3]([CH2:4][c:5]1[cH:6][n:7][c:8]([CH2:14][CH3:15])[c:9]([CH2:11][C:12]#[N:22])[cH:10]1)=[O:16]
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Name
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CCc1ncc(CC(=O)OC)cc1CC=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ncc(CC(=O)OC)cc1CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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NO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Type
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product
|
Smiles
|
CCc1ncc(CC(=O)OC)cc1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |